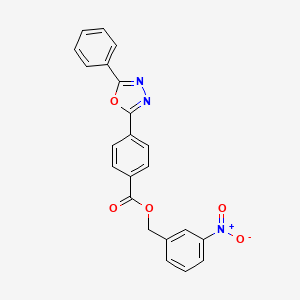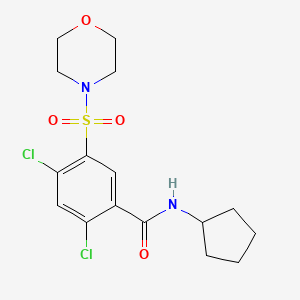![molecular formula C17H19ClN2O3S B3542522 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B3542522.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-(2-methylbenzyl)glycinamide
描述
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-(2-methylbenzyl)glycinamide, also known as CGP 49823, is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications. This compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in the regulation of synaptic transmission and plasticity in the central nervous system (CNS).
作用机制
The mechanism of action of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-(2-methylbenzyl)glycinamide 49823 involves the selective blockade of mGluR5, which is a member of the G protein-coupled receptor family. By binding to the allosteric site of mGluR5, this compound 49823 inhibits the activity of the receptor and reduces the downstream signaling pathways that are involved in the regulation of glutamate neurotransmission. This leads to a decrease in the release of glutamate and the modulation of synaptic plasticity, which may have therapeutic effects in CNS disorders.
Biochemical and Physiological Effects
This compound 49823 has been shown to have various biochemical and physiological effects in scientific research. The compound has been shown to reduce the release of glutamate, increase the expression of brain-derived neurotrophic factor (BDNF), and modulate the activity of the dopaminergic and serotonergic systems. These effects may have therapeutic benefits in CNS disorders, including neuroprotection, neurogenesis, and modulation of mood and behavior.
实验室实验的优点和局限性
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-(2-methylbenzyl)glycinamide 49823 has several advantages and limitations for lab experiments. The compound has high potency and selectivity for mGluR5, making it a valuable tool for studying the role of this receptor in CNS disorders. However, the compound has poor solubility in water and requires the use of organic solvents for administration, which may affect the results of experiments. Moreover, the compound has a short half-life and requires frequent dosing, which may complicate the experimental design.
未来方向
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-(2-methylbenzyl)glycinamide 49823 has several potential future directions for scientific research. The compound may have therapeutic applications in various CNS disorders, including Parkinson's disease, Huntington's disease, schizophrenia, depression, anxiety, and addiction. Moreover, the compound may have neuroprotective effects and improve cognitive function in aging and neurodegenerative diseases. Further research is needed to elucidate the mechanisms of action of this compound 49823 and its potential therapeutic applications in CNS disorders.
科学研究应用
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-(2-methylbenzyl)glycinamide 49823 has been extensively studied in scientific research for its potential therapeutic applications in various CNS disorders, including Parkinson's disease, Huntington's disease, schizophrenia, depression, anxiety, and addiction. The compound has been shown to modulate the activity of mGluR5, which is involved in the regulation of glutamate neurotransmission, synaptic plasticity, and neuronal survival. By blocking the activity of mGluR5, this compound 49823 may have neuroprotective effects and improve the symptoms of CNS disorders.
属性
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(2-methylphenyl)methyl]amino]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-13-5-3-4-6-14(13)11-20(12-17(21)19-2)24(22,23)16-9-7-15(18)8-10-16/h3-10H,11-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHIQRMFYUUMOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CC(=O)NC)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B3542439.png)
![4-nitrobenzyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B3542444.png)
![2-[(4-chlorophenyl)imino]-5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B3542451.png)
![3-{3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B3542453.png)
![4-[methyl(phenylsulfonyl)amino]-N-2-pyridinylbenzamide](/img/structure/B3542459.png)
![2-({2,4-dichloro-5-[(diethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3542465.png)
![N-(3-acetylphenyl)-2-chloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3542482.png)

![N-(4-acetylphenyl)-2-chloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3542500.png)
![4-bromobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B3542504.png)



![N-(4-chloro-2-methylphenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3542532.png)